molecular formula C22H23NO4 B8209456 2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline

2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline

Cat. No.: B8209456
M. Wt: 365.4 g/mol
InChI Key: HXRVLYCRGOAIRA-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes multiple methoxy groups and a fused isoquinoline system.

Preparation Methods

The synthesis of 2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline typically involves multi-step organic reactions. The synthetic routes often start with simpler isoquinoline derivatives, which undergo a series of methylation and methoxylation reactions to introduce the methoxy groups at the desired positions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

    Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding hydroxyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The methoxy groups and the isoquinoline core play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

2,3,10,11-Tetramethoxy-8-methyl-8H-isoquino[3,2-a]isoquinoline can be compared with other similar compounds, such as:

    2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]isoquinolin-8-one: This compound has a similar methoxy and isoquinoline structure but differs in the position and number of methoxy groups.

    Sulfoacetic acid - 2,3,10,11-tetramethoxy-8-methyl-8H-isoquinolino[3,2-a]isoquinoline (11):

The uniqueness of this compound lies in its specific arrangement of methoxy groups and its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

2,3,10,11-tetramethoxy-8-methyl-8H-isoquinolino[2,1-b]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVLYCRGOAIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2C=C3N1C=CC4=CC(=C(C=C43)OC)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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